molecular formula C12H16OS B8536969 1-(5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone

1-(5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone

Cat. No.: B8536969
M. Wt: 208.32 g/mol
InChI Key: HUZYYQZNDRUQIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5,5-Dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone is a useful research compound. Its molecular formula is C12H16OS and its molecular weight is 208.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H16OS

Molecular Weight

208.32 g/mol

IUPAC Name

1-(5,5-dimethyl-6,7-dihydro-4H-2-benzothiophen-1-yl)ethanone

InChI

InChI=1S/C12H16OS/c1-8(13)11-10-4-5-12(2,3)6-9(10)7-14-11/h7H,4-6H2,1-3H3

InChI Key

HUZYYQZNDRUQIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2CCC(CC2=CS1)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 5,5-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid (1051 mg, 5.0 mmol) in diethyl ether (15 mL) and THF (8 mL), methyllithium (7 mL of a 1.6 M solution in diethyl ether) is added. The mixture is stirred at rt for 15 min before the reaction is queched with ethanol. The mixture is diluted with 10% aq. citric acid and extracted with TBME. The organic extract is washed three times with sat. aq. NaHCO3, dried over Na2SO4 and evaporated to give crude 1-(5,5-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone (1.0 g) as a brownish oil; LC-MS: tR=1.03 min, [M+1]=209.07.
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Synthesis routes and methods III

Procedure details

To a solution of 5,5-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophene-1-carboxylic acid (1051 mg, 5.0 mmol) in diethyl ether (15 mL) and THF (8 mL), methyllithium (7 mL of a 1.6 M solution in diethyl ether) is added. The mixture is stirred at rt for 15 min before the reaction is quenched with ethanol. The mixture is diluted with 10% aq. citric acid and extracted with TBME. The organic extract is washed three times with sat. aq. NaHCO3, dried over Na2SO4 and evaporated to give crude 1-(5,5-dimethyl-4,5,6,7-tetrahydro-benzo[c]thiophen-1-yl)-ethanone (1.0 g) as a brownish oil; LC-MS: tR=1.03 min, [M+1]=209.07.
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1051 mg
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solution
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15 mL
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8 mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.